5-Amino-2-(trifluoromethyl)pyridine

Descripción general

Descripción

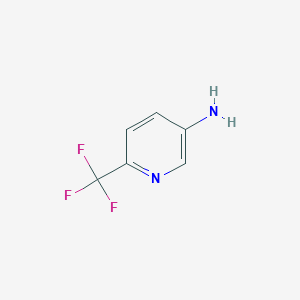

5-Amino-2-(trifluoromethyl)pyridine is an aromatic amino compound with the molecular formula C6H5F3N2. It is characterized by the presence of a trifluoromethyl group (-CF3) attached to the pyridine ring, which imparts unique chemical properties to the compound. This compound is a light yellow crystal and is known for its applications as an intermediate in the synthesis of pharmaceutical and chemical products .

Métodos De Preparación

The synthesis of 5-Amino-2-(trifluoromethyl)pyridine involves several routes. One common method includes the reaction of 2-chloro-5-nitropyridine with trifluoromethylamine under specific conditions, followed by reduction of the nitro group to an amino group. Industrial production methods often involve the use of advanced catalytic processes to ensure high yield and purity .

Análisis De Reacciones Químicas

5-Amino-2-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitroso and nitro derivatives.

Reduction: Reduction reactions typically convert the nitro group to an amino group.

Aplicaciones Científicas De Investigación

Introduction to 5-Amino-2-(trifluoromethyl)pyridine

This compound is a fluorinated aromatic compound with significant applications in various fields, particularly in pharmaceuticals and agrochemicals. Its unique trifluoromethyl group enhances its chemical properties, making it a valuable intermediate in the synthesis of biologically active molecules.

Pharmaceutical Synthesis

This compound serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its incorporation into drug formulations has been linked to enhanced bioactivity and selectivity due to the electron-withdrawing nature of the trifluoromethyl group. Notably, it has been utilized in:

- Azaindole Synthesis : Employed in one-pot synthesis methods for azaindoles, which are critical scaffolds in medicinal chemistry .

Agrochemical Development

The compound is also significant in the agrochemical sector, where derivatives of trifluoromethylpyridine are used extensively as herbicides and pesticides. For instance:

- Flupyrsulfuron-methyl-sodium : A herbicide that utilizes derivatives of trifluoromethylpyridine for selective weed control in cereal crops .

Toxicological Studies

Recent studies have highlighted the toxicological aspects of this compound, particularly its potential to cause methemoglobinemia and toxic encephalopathy upon inhalation exposure. This underscores the importance of safety measures when handling this compound in industrial settings .

Case Study 1: Toxicity Report

A notable case involved a 35-year-old male who experienced severe symptoms after inhaling this compound at work. The patient exhibited dizziness, nausea, and loss of consciousness, leading to a diagnosis of methemoglobinemia and acute renal failure. Treatment with methylene blue significantly improved his condition, indicating the compound's potential health risks when proper safety protocols are not followed .

Case Study 2: Agricultural Application

In agricultural research, several studies have focused on the efficacy of herbicides containing trifluoromethylpyridine derivatives. For instance, flupyrsulfuron-methyl-sodium demonstrated high selectivity for wheat while effectively controlling broadleaf weeds, showcasing the practical benefits of these compounds in crop protection strategies .

Summary Table of Applications

| Application Area | Specific Use | Example Compound |

|---|---|---|

| Pharmaceutical Synthesis | Intermediate for drug development | Azaindoles |

| Agrochemical Development | Herbicides and pesticides | Flupyrsulfuron-methyl-sodium |

| Toxicological Studies | Health risks associated with exposure | Methemoglobinemia case study |

Mecanismo De Acción

The mechanism of action of 5-Amino-2-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and derivative of the compound .

Comparación Con Compuestos Similares

5-Amino-2-(trifluoromethyl)pyridine can be compared with other trifluoromethyl-substituted pyridines, such as 2-amino-5-(trifluoromethyl)pyridine and 4-amino-2-(trifluoromethyl)pyridine. These compounds share similar chemical properties due to the trifluoromethyl group but differ in their reactivity and applications. The unique positioning of the amino and trifluoromethyl groups in this compound makes it particularly useful in certain synthetic pathways and applications .

Actividad Biológica

5-Amino-2-(trifluoromethyl)pyridine is a compound that has garnered attention due to its potential applications in pharmaceuticals, particularly as an intermediate in drug synthesis. However, its biological activity and toxicity profile are critical for understanding its safety and efficacy in various applications.

This compound is characterized by the presence of an amino group and a trifluoromethyl group attached to a pyridine ring. This unique structure contributes to its chemical reactivity and interaction with biological systems.

Toxicological Profile

Recent case studies have highlighted the toxicity associated with exposure to this compound. A notable report described a case where a 35-year-old male developed severe health issues after inhaling the compound at work. Symptoms included dizziness, fatigue, nausea, vomiting, chest tightness, and loss of consciousness. Upon medical evaluation, he exhibited methemoglobinemia, hemolytic anemia, acute renal failure, and toxic encephalopathy. Treatment with methylene blue led to significant improvement in his condition .

Summary of Toxic Effects

| Symptom | Description |

|---|---|

| Dizziness | Initial symptom following exposure |

| Methemoglobinemia | Confirmed through blood tests |

| Hemolytic Anemia | Resulting from oxidative damage to erythrocytes |

| Acute Renal Failure | Observed during hospitalization |

| Toxic Encephalopathy | Neurological impairment following exposure |

This case underscores the need for caution when handling this compound in industrial settings due to its potential for serious health effects upon exposure.

Mechanism of Toxicity

The mechanism behind the toxicity of this compound appears to involve oxidative stress leading to methemoglobinemia. The compound may oxidize hemoglobin, resulting in reduced oxygen transport capacity and subsequent tissue hypoxia. The development of hemolytic anemia suggests that the compound also induces oxidative damage to red blood cells .

Case Studies and Research Findings

- Case Study on Inhalation Exposure : A 35-year-old man inhaled this compound and exhibited rapid onset of severe symptoms including methemoglobinemia and acute renal failure. This case highlights the acute toxicity associated with inhalation exposure and emphasizes the need for protective measures in occupational settings .

- Comparative Analysis with Similar Compounds : Studies have shown that compounds structurally related to this compound can exhibit varying degrees of biological activity. For example, other pyridine derivatives have been explored for their antichlamydial activities and potential as therapeutic agents against infections .

Propiedades

IUPAC Name |

6-(trifluoromethyl)pyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F3N2/c7-6(8,9)5-2-1-4(10)3-11-5/h1-3H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBOZOWZSXZNIHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80372232 | |

| Record name | 5-Amino-2-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80372232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106877-33-2 | |

| Record name | 5-Amino-2-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80372232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Amino-6-(trifluoromethyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the toxicological effects of 5-Amino-2-(trifluoromethyl)pyridine on humans?

A1: The research paper [] presents the first reported case of this compound poisoning in a human. The 35-year-old male patient exhibited severe symptoms after inhaling the compound, including dizziness, fatigue, nausea, vomiting, chest tightness, and loss of consciousness. Additionally, the patient developed methemoglobinemia, hemolytic anemia, acute renal failure, and toxic encephalopathy. This case highlights the potential for severe toxicity of this compound through respiratory exposure.

Q2: What treatment was used for the this compound poisoning case?

A2: The patient in the reported case [] received intravenous treatment with a low dose of methylene blue. This treatment resulted in significant improvement of the patient's symptoms. This suggests that methylene blue could be a potential treatment option for this compound poisoning, particularly in cases involving methemoglobinemia.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.